molecular formula C9H9NO2 B145638 3,4-Dimethoxybenzonitrile CAS No. 2024-83-1

3,4-Dimethoxybenzonitrile

Cat. No.: B145638
CAS No.: 2024-83-1
M. Wt: 163.17 g/mol
InChI Key: OSEQIDSFSBWXRE-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzonitrile is an organic compound with the molecular formula C₉H₉NO₂. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a nitrile group. This compound is a white crystalline solid that is stable under normal conditions but can decompose when exposed to heat or sunlight .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzonitrile can be synthesized through various methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form 3,4-dimethoxybenzaldoxime, which is then dehydrated using acetic anhydride to yield this compound . Another method involves the catalytic reaction of 3,4-dimethoxyphenylacetone with nitrogen oxide in the presence of an iron catalyst under inert gas protection .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

Scientific Research Applications

3,4-Dimethoxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and stability. These interactions can lead to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxybenzoic acid
  • 3,4-Dimethoxybenzylamine
  • 4-Methoxybenzonitrile
  • 3,4,5-Trimethoxybenzonitrile

Comparison: 3,4-Dimethoxybenzonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct reactivity and stability. Compared to 3,4-Dimethoxybenzaldehyde, it is less reactive towards nucleophiles due to the electron-withdrawing nitrile group. Compared to 3,4-Dimethoxybenzoic acid, it is more stable under acidic conditions .

Properties

IUPAC Name

3,4-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEQIDSFSBWXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942354
Record name 3,4-Dimethoxybenzonitrile
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2024-83-1, 23024-83-1
Record name 3,4-Dimethoxybenzonitrile
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Record name Veratronitrile
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Record name 3,4-Dimethoxybenzoic acid nitrile
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Record name 3,4-Dimethoxybenzonitrile
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Record name 3,4-Dimethoxybenzonitrile
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Synthesis routes and methods I

Procedure details

An oven dried screw cap test tube was charged with NaCN (107 mg, 2.184 mmol), dried KI (60 mg, 0.361 mmol, 20 mol %) and CuI (34 mg, 0.210 mmol, 10 mol %), evacuated and backfilled with argon three times. 1-Bromo-3,4-dimethoxybenzene (260 μL, 1.807 mmol), N,N′-dimethylethylenediamine (195 μL, 1.832 mmol) and anhydrous toluene (1.2 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed complete conversion of starting material with formation of the title product (confirmed by GC-MS).
Name
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step Two
Quantity
195 μL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
34 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A Schlenk tube was charged with NaCN (204 mg, 4.16 mmol), CuI (66 mg, 0.35 mmol, 10 mol %), and KI (114 mg, 0.687 mmol, 20 mol %), briefly evacuated and backfilled with argon three times. Anhydrous toluene (2.4 mL), N,N′-dimethylethylenediamine (370 μL, 3.48 mmol), and 4-bromoveratrole (500 μL, 3.46 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The resulting suspension was allowed to reach room temperature, diluted with 30% aq ammonia (2 mL), and extracted with ethyl acetate (4×4 mL). The combined organic phases were dried over MgSO4, concentrated, and the residue was purified by distillation at reduced pressure (bp 160° C. @ 1 Torr) to provide the desired product as pale yellow solid (500 mg, 91% yield). Mp 60-62° C. (lit. 63.0-63.5° C., See Murahashi, S.-I.; Naota, T.; Nakajima, N. J. Org. Chem. 1986, 51, 898). 1H NMR (400 MHz, CDCl3, J values are reported in Hz, lit. See Murahashi, S.-I.; Naota, T.; Nakajima, N. J. Org. Chem. 1986, 51, 898): δ 7.29 (dd, J=8.3, J=2.0, 1H), 7.08 (d, J=2.0, 1H), 6.91 (d, J=8.3, 1H), 3.94 (s, 3H), 3.91 (s, 3H); 13C NMR (100 MHz, CDCl3): δ 153.2, 149.6, 126.9, 119.7, 114.3, 111.6, 104.3, 56.54, 56.51; IR (neat, cm−1): 2225, 1598, 1583, 1519, 1245, 1158, 1139, 1018, 876, 811, 617. Anal. Calcd. for C9H9NO2: C, 66.25; H, 5.56; N, 8.58. Found: C, 66.02; H, 5.72; N, 8.69.
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
370 μL
Type
reactant
Reaction Step Two
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

3,4-Dimethoxy-benzaldehyde (287 g, 1.73 moles) in ethanol (1 liter) is treated with a solution of hydroxylamine hydrochloride (147 g, 2.12 moles) in water (200 ml) followed by addition of 17N sodium hydroxide (150 ml). The reaction mixture is stirred overnight at room temperature, poured on ice, and solid carbon dioxide is added until the solution is neutral. Extraction with methylene chloride followed by drying and evaporation of the extracts gives an orange oil. Distilled acetic anhydride (410 g, 4.0 moles) is added dropwise to the oil. When the addition is complete, the mixture is heated at reflux for 0.5 hour, poured into water and stirred for 0.5 hour. The reaction mixture is extracted with diethyl ether and the organic extract is dried and evaporated to give an orange oil. The oil is distilled at 135°-140° C/0.5 mm and dissolved in methylene chloride. The solution is washed with 2N sodium hydroxide, dried and evaporated to give the title compound; nmr (CDCl3) δ 3.94 (s, 6H) and 7.2 (m, 3H). EXAMPLE 2
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
410 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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